Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride
CAS No.:
Cat. No.: VC16401404
Molecular Formula: C22H31Cl3N2O3
Molecular Weight: 477.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31Cl3N2O3 |
|---|---|
| Molecular Weight | 477.8 g/mol |
| IUPAC Name | 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C22H29ClN2O3.2ClH/c1-26-21-8-3-18(17-22(21)27-2)9-10-24-11-13-25(14-12-24)15-16-28-20-6-4-19(23)5-7-20;;/h3-8,17H,9-16H2,1-2H3;2*1H |
| Standard InChI Key | YROBOMHLARRCGS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2CCN(CC2)CCOC3=CC=C(C=C3)Cl)OC.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the 1,4-disubstituted piperazine family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The systematic IUPAC name reflects its substitution pattern:
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Position 1: A 2-(4-chlorophenoxy)ethyl group, comprising an ethyl chain terminated by a 4-chlorophenoxy moiety.
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Position 4: A 2-(3,4-dimethoxyphenyl)ethyl group, featuring an ethyl chain linked to a 3,4-dimethoxyphenyl ring.
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Counterions: Two hydrochloride groups neutralize the basic nitrogen atoms, forming the dihydrochloride salt .
Structural Analysis
X-ray crystallography of analogous piperazine derivatives confirms that the ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . The 4-chlorophenoxy group introduces electron-withdrawing effects via the chlorine atom, while the 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, creating a polarized electronic environment .
Table 1: Key Structural and Molecular Properties
Synthesis and Manufacturing
The synthesis of 1,4-disubstituted piperazines typically involves alkylation or nucleophilic substitution reactions. For this compound, a plausible route includes:
Stepwise Synthesis
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Piperazine Functionalization:
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Salt Formation:
Table 2: Synthetic Reagents and Conditions
| Step | Reagent | Conditions | Yield (Estimated) |
|---|---|---|---|
| 1 | 1-Chloro-2-(4-chlorophenoxy)ethane | DMF, 80°C, 12h | 60–70% |
| 2 | 1-Chloro-2-(3,4-dimethoxyphenyl)ethane | EtOH, reflux, 8h | 50–65% |
| 3 | HCl (gaseous) | RT, 2h | >90% |
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt form improves water solubility compared to the free base, a property critical for pharmaceutical formulations. The compound is stable under ambient conditions but may degrade under prolonged exposure to light or moisture due to the hydrolytic sensitivity of the methoxy groups .
Spectroscopic Characterization
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